4-Acetamidophenyl 4-methoxy-3-methylbenzenesulfonate
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Overview
Description
4-Acetamidophenyl 4-methoxy-3-methylbenzenesulfonate is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. It is known for its unique chemical structure, which combines an acetamido group, a methoxy group, and a methylbenzenesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl 4-methoxy-3-methylbenzenesulfonate typically involves the following steps:
Acetylation: The starting material, 4-aminophenol, is acetylated using acetic anhydride to form 4-acetamidophenol.
Sulfonation: 4-acetamidophenol is then reacted with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Acetamidophenyl 4-methoxy-3-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: Nucleophilic substitution reactions can replace the methoxy or acetamido groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinates and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetamidophenyl 4-methoxy-3-methylbenzenesulfonate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetamidophenyl 4-methoxy-3-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamidophenyl 4-methoxybenzenesulfonate
- 4-Acetamidophenyl 3-methylbenzenesulfonate
- 4-Aminophenyl 4-methoxy-3-methylbenzenesulfonate
Uniqueness
4-Acetamidophenyl 4-methoxy-3-methylbenzenesulfonate is unique due to the presence of both the methoxy and methylbenzenesulfonate groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
IUPAC Name |
(4-acetamidophenyl) 4-methoxy-3-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11-10-15(8-9-16(11)21-3)23(19,20)22-14-6-4-13(5-7-14)17-12(2)18/h4-10H,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYZNNCHSHBMJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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